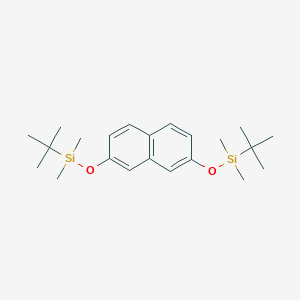

2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl-[7-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2Si2/c1-21(2,3)25(7,8)23-19-13-11-17-12-14-20(16-18(17)15-19)24-26(9,10)22(4,5)6/h11-16H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIQGGLDASBLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=C2)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569800 | |

| Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178161-06-3 | |

| Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Silyl Ether Protection in Naphthalene Chemistry

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] For polyhydroxylated aromatic compounds such as 2,7-dihydroxynaphthalene, the hydroxyl groups present a challenge due to their acidic nature and susceptibility to unwanted side reactions. The temporary conversion of these hydroxyl groups into a less reactive functionality is often essential to achieve the desired chemical transformations on other parts of the molecule.[2] Among the various protecting groups available for alcohols and phenols, silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) ethers, have emerged as a highly versatile and reliable choice.[3]

The TBDMS group offers a favorable balance of being straightforward to introduce, robust enough to withstand a wide range of reaction conditions, and readily cleavable under specific and mild protocols.[4][5] This guide provides a comprehensive technical overview of the synthesis of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene, a key intermediate in various synthetic endeavors, from the foundational principles to a detailed, field-proven experimental protocol.

Mechanistic Underpinnings: The Silylation of Dihydroxynaphthalene

The formation of a TBDMS ether from an alcohol or phenol proceeds via a nucleophilic substitution-like reaction at the silicon atom of a silyl halide, typically tert-butyldimethylsilyl chloride (TBDMS-Cl).[2][6] The reaction is generally carried out in the presence of a base, which serves a dual purpose: to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.[2][6]

A common and highly effective base for this transformation is imidazole. While it acts as a base, its primary role is often that of a nucleophilic catalyst.[7] Imidazole reacts with TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate. This intermediate is then readily attacked by the hydroxyl group of the substrate, in this case, 2,7-dihydroxynaphthalene, to furnish the desired silyl ether and regenerate the imidazole catalyst. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the ionic intermediates and reagents.[4]

The steric bulk of the tert-butyl group on the silicon atom is a key feature of the TBDMS protecting group. This steric hindrance significantly enhances the stability of the resulting silyl ether towards hydrolysis and a variety of other reaction conditions compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[8] This stability is crucial for ensuring the protecting group remains intact throughout subsequent synthetic steps.

Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable and scalable procedure for the preparation of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 1.0 eq | Starting material. Ensure it is dry. | |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | C₆H₁₅ClSi | 150.72 | 2.5 eq | Silylating agent. Should be handled in a fume hood. | |

| Imidazole | C₃H₄N₂ | 68.08 | 3.0 eq | Base and catalyst. | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous solvent is preferred. | ||

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | For extraction. | ||

| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | For washing. | ||

| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | For washing. | ||

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,7-dihydroxynaphthalene (1.0 eq) and imidazole (3.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids. The amount of solvent should be sufficient to create a stirrable solution.

-

Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes several hours.

-

Work-up - Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. This removes residual DMF and imidazole hydrochloride.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene: Properties, Synthesis, and Applications

Introduction

In the landscape of synthetic chemistry and materials science, the strategic manipulation of functional groups is paramount to achieving complex molecular architectures and desired material properties. 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene emerges as a key intermediate, leveraging the robust and versatile nature of the tert-butyldimethylsilyl (TBDMS or TBS) ether protecting group. This guide provides an in-depth exploration of its physicochemical properties, offering a technical narrative grounded in established chemical principles. We will delve into its synthesis, characterization, stability, and diverse applications, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for its effective utilization.

The core of this molecule is the 2,7-dihydroxynaphthalene scaffold, a versatile building block in its own right. The introduction of TBDMS ethers at the hydroxyl positions transforms its reactivity profile, masking the acidic phenolic protons and increasing its solubility in organic solvents.[1] This modification allows for selective chemical transformations on the naphthalene ring system that would otherwise be incompatible with free hydroxyl groups. The remarkable stability of the TBDMS ether, estimated to be approximately 10,000 times more stable toward hydrolysis than the corresponding trimethylsilyl (TMS) ether, is attributed to the significant steric hindrance provided by the bulky tert-butyl group, which shields the silicon-oxygen bond from nucleophilic attack.[2][3]

Core Physicochemical & Structural Data

A fundamental understanding of a compound's physical and chemical properties is essential for its application in any experimental context. This section outlines the key identifiers and structural features of this compound.

Chemical Identity & Properties

The following table summarizes the primary identification and physical property data for this compound.

| Property | Value | Source |

| CAS Number | 178161-06-3 | [4] |

| Molecular Formula | C₂₂H₃₆O₂Si₂ | [4] |

| Molecular Weight | 388.7 g/mol | [4] |

| MDL Number | MFCD03844628 | [4] |

| PubChem ID | 15185640 | [4] |

| Storage Conditions | Store at 0-8°C | [4] |

Structural Representation

The structure consists of a planar naphthalene core functionalized at the 2 and 7 positions with tert-butyldimethylsilyloxy groups.

Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of this compound is a straightforward silylation reaction starting from commercially available 2,7-dihydroxynaphthalene. The choice of reagents and conditions is critical for achieving high yield and purity.

Synthetic Workflow Diagram

The overall process involves the protection of the diol, followed by an aqueous workup and chromatographic purification.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Silylation of 2,7-Dihydroxynaphthalene

This protocol is based on standard procedures for the TBDMS protection of phenolic hydroxyl groups.[5][6]

Materials:

-

2,7-Dihydroxynaphthalene

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2,7-dihydroxynaphthalene (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

-

Reagent Addition: Cool the stirred solution to 0°C using an ice bath. To this, add a solution of TBDMS-Cl (2.2 eq.) in a minimal amount of anhydrous DMF dropwise over 15-20 minutes. The formation of a white precipitate (imidazole hydrochloride) is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure compound.

Spectroscopic and Stability Profile

Characterization and an understanding of stability are crucial for employing this compound in further synthetic steps.

Spectroscopic Data (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Naphthalene-H | ~7.0 - 7.8 | m | Aromatic Protons |

| t-Butyl (C(CH₃)₃) | ~1.0 | s | 18H |

| Dimethyl (Si(CH₃)₂) | ~0.2 | s | 12H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Naphthalene (Ar-C) | ~115 - 135 | Aromatic Carbons |

| Naphthalene (Ar-C-O) | ~150 - 155 | Silyloxy-substituted Carbons |

| t-Butyl (C(CH₃)₃) | ~25 | Quaternary Carbon |

| t-Butyl (C(CH₃)₃) | ~18 | Methyl Carbons |

| Dimethyl (Si(CH₃)₂) | ~ -4 | Methyl Carbons |

Stability Profile

The utility of TBDMS ethers is defined by their unique stability profile, which allows for selective protection and deprotection.

-

Acidic Conditions: TBDMS ethers are sensitive to acidic conditions.[2] Cleavage can be achieved with acids like acetic acid in a THF/water mixture or with catalytic amounts of stronger acids like acetyl chloride in methanol.[3]

-

Basic Conditions: A significant advantage of TBDMS ethers is their high stability under basic conditions, including hydrolysis with aqueous bases and reactions involving organometallic reagents.[2][5]

-

Fluoride-Mediated Cleavage: The most common and highly effective method for deprotection involves fluoride ion sources.[3] Tetrabutylammonium fluoride (TBAF) in THF is the archetypal reagent for this transformation. The high strength of the Silicon-Fluoride bond (Si-F) provides the thermodynamic driving force for this cleavage.[5]

-

Oxidizing/Reducing Agents: TBDMS ethers are generally stable to a wide variety of oxidizing and reducing agents, which further enhances their utility as a protecting group.[2]

Applications in Research and Development

The unique properties of this compound make it a valuable compound across several scientific disciplines.

-

Organic Synthesis: Its primary role is as a protected form of 2,7-dihydroxynaphthalene.[4] This allows chemists to perform reactions on the naphthalene nucleus, such as halogenation or metalation, without interference from the acidic phenolic protons. Subsequent deprotection under mild conditions regenerates the diol.

-

Material Science: The compound can serve as a monomer or precursor in the development of advanced materials.[4] Incorporation into polymers can improve thermal stability, mechanical properties, and resistance to environmental degradation.[4]

-

Pharmaceutical Development: In drug discovery, silylation can be used to temporarily modify a molecule to enhance its solubility and bioavailability.[4] While this specific compound may not be a final API, its use as an intermediate in the synthesis of complex pharmaceutical targets is a key application.[4]

-

Nanotechnology and Catalysis: The functionalized naphthalene core can be used for surface modification of nanomaterials to improve adhesion and coating compatibility.[4] It also finds use in catalysis research where the structural and electronic properties of the naphthalene system can be harnessed to facilitate chemical reactions.[4]

Conclusion

This compound is more than just a protected diol; it is an enabling molecule that provides a gateway to a wide array of chemical transformations and material innovations. Its robust stability, coupled with reliable methods for its introduction and removal, ensures its place as a valuable tool in the chemist's arsenal. This guide has provided a comprehensive overview of its properties, synthesis, and applications, grounded in authoritative scientific principles, to empower researchers in their pursuit of scientific advancement.

References

-

Tert-butyldimethylsilyl chloride Definition. Fiveable. Available at: [Link]

-

Tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

2,7-dimethylnaphthalene. Organic Syntheses Procedure. Available at: [Link]

-

TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]

-

Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. ResearchGate. Available at: [Link]

- Method for synthesizing 2, 7-dihydroxynaphthalene. Google Patents.

-

What is the best procedure for silylation of hydroxy compounds?. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene

CAS Number: 178161-06-3

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene, a versatile silyl ether of 2,7-dihydroxynaphthalene. With its strategic application as a protected building block, this compound has found significant utility in the realms of organic synthesis, materials science, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and key applications, supported by detailed experimental protocols and mechanistic discussions.

Introduction: The Strategic Importance of Silyl-Protected Naphthalenediols

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials.[1][2] The introduction of hydroxyl groups at the 2 and 7 positions of the naphthalene core opens avenues for diverse functionalization. However, the inherent reactivity of these hydroxyl groups often necessitates a protection strategy during multi-step synthetic sequences.

The tert-butyldimethylsilyl (TBS) ether is a robust protecting group, widely employed due to its steric bulk which confers stability across a broad range of reaction conditions, yet allows for selective deprotection under specific protocols.[3] 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene serves as a stable, soluble, and readily functionalizable precursor to a variety of 2,7-disubstituted naphthalene derivatives. Its unique siloxane functional groups enhance its stability and reactivity in various applications, making it a valuable intermediate in the synthesis of complex molecules.[4]

Key Attributes:

-

Enhanced Stability: The TBDMS groups offer significant steric hindrance, protecting the naphtholic oxygens from a wide array of reagents and reaction conditions.[3]

-

Increased Solubility: The bulky and lipophilic silyl groups often improve the solubility of the naphthalene core in common organic solvents, facilitating homogeneous reaction conditions.

-

Versatile Building Block: It serves as a key intermediate in the synthesis of polymers with improved thermal and mechanical properties, as well as in the development of novel catalytic systems and advanced materials for nanotechnology and drug delivery.[4]

Synthesis and Mechanistic Considerations

The synthesis of 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene is achieved through the silylation of 2,7-dihydroxynaphthalene. The choice of silylating agent and reaction conditions is critical to ensure high yields and purity.

The Silylation Reaction: A Step-by-Step Protocol

A common and effective method for the preparation of tert-butyldimethylsilyl ethers is the use of tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, such as imidazole, in an aprotic polar solvent like dimethylformamide (DMF).

Experimental Protocol:

Materials:

-

2,7-Dihydroxynaphthalene

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2,7-dihydroxynaphthalene (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq per hydroxyl group).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add tert-butyldimethylsilyl chloride (1.2 eq per hydroxyl group) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene as a white solid.

Mechanistic Rationale for Reagent Selection

The Corey protocol for silylation is a well-established and reliable method.[5] The key to this transformation lies in the role of imidazole, which acts as both a base and a nucleophilic catalyst. Imidazole reacts with TBSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate readily transfers the TBDMS group to the hydroxyl oxygen of the naphthalenediol. The DMF serves as a polar aprotic solvent that facilitates the reaction without interfering with the reactive intermediates.

Diagram 1: Proposed Mechanism of Silylation

Caption: Proposed mechanism for the silylation of 2,7-dihydroxynaphthalene.

Physicochemical Properties and Characterization

A thorough characterization of 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene is essential to confirm its identity and purity.

| Property | Value |

| CAS Number | 178161-06-3 |

| Molecular Formula | C₂₂H₃₆O₂Si₂ |

| Molecular Weight | 388.70 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, hexanes) |

| Storage Conditions | Store at 0-8°C |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene core, as well as the signals for the tert-butyl and dimethylsilyl protons of the TBDMS groups. Based on the structure, one would anticipate three distinct aromatic proton signals due to the C2 symmetry of the molecule. The signals for the tert-butyl groups will appear as a singlet at approximately 1.0 ppm, and the dimethylsilyl groups will appear as a singlet around 0.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the naphthalene core carbons and the carbons of the TBDMS groups. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effect of the silyloxy groups.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons. A strong Si-O-C stretching band is expected in the region of 1100-1250 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete silylation of the hydroxyl groups.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 388.7. Fragmentation patterns may include the loss of a tert-butyl group ([M-57]⁺).

Applications in Research and Development

2,7-Bis(tert-butyldimethylsilyloxy)naphthalene is a valuable precursor for the synthesis of a variety of functional molecules and materials.

Precursor to Functional Polymers and Materials

The protected diol functionality of this compound makes it an ideal monomer or building block for the synthesis of advanced polymers. After polymerization, the TBDMS groups can be removed to yield polymers with free hydroxyl groups, which can be further modified or can participate in hydrogen bonding, influencing the material's properties. These polymers find applications in:

-

Organic Light-Emitting Diodes (OLEDs): Naphthalene-based polymers are investigated for their potential as host materials or as part of the emissive layer in OLEDs due to their inherent fluorescence and charge-transporting properties.[6]

-

High-Performance Coatings and Plastics: The rigid naphthalene core can impart thermal stability and mechanical strength to polymers.[4]

Intermediate in the Synthesis of Bioactive Molecules

The naphthalene scaffold is present in a wide range of biologically active compounds.[1] 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene can be used as a starting material for the synthesis of novel drug candidates. The TBDMS groups allow for selective reactions at other positions of the naphthalene ring before their removal to unmask the hydroxyl groups, which can be crucial for biological activity or for further derivatization.

Diagram 2: Synthetic Utility Workflow

Caption: Synthetic workflow illustrating the use of the title compound.

Deprotection Strategies

The removal of the TBDMS groups is a critical step to unmask the diol functionality. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.

Fluoride-Mediated Deprotection

The most common method for the cleavage of TBDMS ethers is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF). The high affinity of silicon for fluoride drives the reaction to completion under mild conditions.

Experimental Protocol:

-

Dissolve the silylated naphthalene derivative (1.0 eq) in THF.

-

Add a solution of TBAF (1.1 eq per silyl group) in THF dropwise at room temperature.

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the deprotected diol.

Acid-Catalyzed Deprotection

TBDMS ethers can also be cleaved under acidic conditions, for example, using a solution of acetic acid in a mixture of THF and water, or with stronger acids like HCl or trifluoroacetic acid in a suitable solvent. This method is useful when fluoride-sensitive groups are present in the molecule.

Conclusion

2,7-Bis(tert-butyldimethylsilyloxy)naphthalene is a strategically important intermediate in organic synthesis. Its robust nature, coupled with the ease of its preparation and deprotection, makes it a valuable tool for researchers in materials science and medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a foundation for its effective utilization in the laboratory.

References

-

Dallaire, C., Kolber, I., & Gingras, M. (n.d.). 2,7-dimethylnaphthalene. Organic Syntheses. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

- Gopinath, R., & Patel, B. K. (2000). Selective Deprotection of tert-Butyldimethylsilyl Ethers Using Tetrabutylammonium Tribromide. Organic Letters, 2(26), 4177–4180*.

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Karimi, B., Zamani, A., & Zarayee, D. (2004). N-Iodosuccinimide (NIS) as an efficient catalyst for the selective deprotection of tert-butyldimethylsilyl ethers in methanol. Tetrahedron Letters, 45(49), 9139-9141.

- Sabitha, G., Syamala, M., & Yadav, J. S. (1999). Selective Deprotection of Primary tert-Butyldimethylsilyl Ethers with Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701–1703.

- Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2015). Sodium Tetrachloroaurate(III) Dihydrate Catalyzed Selective Deprotection of tert-Butyldimethylsilyl Ethers. Synthesis, 47(01), 55-64.

- Zheng, X.-A., Kong, R., Huang, H.-S., Wei, J.-Y., Chen, J.-Z., Gong, S.-S., & Sin, Q. (2019). Hafnium(IV) Triflate: A Highly Efficient Catalyst for the Deprotection of Silyl Ethers. Synthesis, 51(04), 944-952.

- Google Patents. (n.d.). Naphthalene diimide derivative and preparation method and application thereof.

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. CN109776533B - Naphthalene diimide derivative and preparation method and application thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectral Characteristics of 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous compounds. The focus is on providing a practical framework for the identification and characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Role and Characterization of Silyl-Protected Naphthalenediols

2,7-Bis(tert-butyldimethylsilyloxy)naphthalene is a derivative of 2,7-dihydroxynaphthalene where the hydroxyl groups are protected as tert-butyldimethylsilyl (TBS) ethers. This protection strategy is common in multi-step organic synthesis to mask the reactivity of hydroxyl groups, allowing for selective transformations on other parts of the molecule. The robust nature of the TBS group makes it stable to a wide range of reaction conditions, yet it can be removed selectively under mild conditions, making it an invaluable tool for synthetic chemists.

Accurate structural elucidation through spectroscopic methods is paramount to ensure the success of subsequent synthetic steps. This guide provides a detailed examination of the predicted NMR, IR, and MS spectral data for 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene, offering insights into the interpretation of these spectra for unambiguous compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed. The predicted NMR data for 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene in a common deuterated solvent such as chloroform-d (CDCl₃) is presented below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple and highly symmetrical, reflecting the C₂ᵥ symmetry of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.70 | d | 2H | H-4, H-5 |

| ~ 7.20 | d | 2H | H-1, H-8 |

| ~ 7.05 | dd | 2H | H-3, H-6 |

| ~ 1.00 | s | 18H | -C(CH ₃)₃ |

| ~ 0.25 | s | 12H | -Si(CH ₃)₂ |

Expertise & Experience in Interpretation:

The aromatic region will display three distinct signals corresponding to the naphthalene core protons. The protons at positions 4 and 5 are expected to appear as a doublet at the most downfield chemical shift due to their electronic environment. The protons at positions 1 and 8 will also be a doublet, shifted slightly upfield. The protons at positions 3 and 6 will appear as a doublet of doublets, showing coupling to the adjacent protons.

The most prominent signals in the spectrum will be in the upfield region, corresponding to the two tert-butyldimethylsilyl protecting groups. The 18 protons of the two tert-butyl groups will appear as a sharp singlet around 1.00 ppm. The 12 protons of the four methyl groups attached to the silicon atoms will also appear as a sharp singlet, shifted further upfield to around 0.25 ppm. The sharp, singlet nature of these signals is a hallmark of the TBS protecting group and their integration values are key identifiers.[1][2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will also reflect the molecule's symmetry, showing only six signals for the 22 carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~ 152 | C-2, C-7 |

| ~ 135 | C-9, C-10 (bridgehead) |

| ~ 129 | C-4, C-5 |

| ~ 122 | C-1, C-8 |

| ~ 118 | C-3, C-6 |

| ~ 26 | -C (CH₃)₃ |

| ~ 18 | -C (CH₃)₃ |

| ~ -4 | -Si(C H₃)₂ |

Expertise & Experience in Interpretation:

The carbon atoms directly attached to the silyloxy groups (C-2 and C-7) are expected to be the most deshielded of the aromatic carbons, appearing around 152 ppm. The other aromatic carbons will appear in the typical range of 118-135 ppm. The quaternary carbons of the tert-butyl groups will appear around 26 ppm, while the carbon atom of the quaternary center will be around 18 ppm. A key diagnostic signal for the TBS group is the upfield chemical shift of the silicon-bound methyl carbons, which are expected to appear at approximately -4 ppm.[3][4]

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene, the IR spectrum will be characterized by the vibrations of the aromatic ring and the prominent Si-O-C bonds of the silyl ether groups.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (from TBS groups) |

| ~ 1600, 1500, 1470 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1250-1260 | Strong | Si-CH₃ deformation |

| 1100-1000 | Strong | Si-O-C stretch |

| 900-800 | Strong | Aromatic C-H out-of-plane bend |

Expertise & Experience in Interpretation:

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region is a crucial indicator of the successful silylation of the hydroxyl groups. The spectrum will be dominated by strong C-H stretching vibrations from the abundant methyl and tert-butyl groups of the TBS ethers in the 2960-2850 cm⁻¹ region. A very strong and characteristic absorption for the Si-O-C bond is expected in the 1100-1000 cm⁻¹ range.[5][6][7] The presence of a strong band around 1250 cm⁻¹ is also indicative of the Si-CH₃ moiety. The aromatic nature of the compound will be confirmed by C-H stretching bands above 3000 cm⁻¹ and skeletal C=C vibrations in the 1600-1470 cm⁻¹ region.[6]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 388 | Moderate | [M]⁺ (Molecular Ion) |

| 331 | High | [M - C(CH₃)₃]⁺ |

| 273 | Low | [M - C(CH₃)₃ - Si(CH₃)₂]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Expertise & Experience in Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z of 388, corresponding to the molecular formula C₂₂H₃₆O₂Si₂. A very characteristic and often the base peak in the mass spectra of TBS ethers is the loss of a tert-butyl group ([M - 57]⁺), which would appear at m/z 331 for this compound.[8][9][10] This fragmentation is highly favorable due to the formation of a stable tertiary carbocation. Further fragmentation may occur, but the [M - 57]⁺ peak is a strong diagnostic indicator for the presence of a TBS ether. Another common fragment ion observed for silyl ethers is [Si(CH₃)₃]⁺ at m/z 73.

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene.

Synthesis Protocol: Silylation of 2,7-Dihydroxynaphthalene

This protocol is a general procedure for the protection of diols as their TBS ethers and can be adapted for the synthesis of the title compound.[11][12][13]

-

Preparation: To a solution of 2,7-dihydroxynaphthalene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.5 eq).

-

Silylation: The mixture is cooled to 0 °C, and tert-butyldimethylsilyl chloride (2.2 eq) is added portion-wise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Workup: The reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene as a pure compound.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.[1][2]

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene.

Caption: Workflow for Synthesis and Spectral Analysis.

Conclusion

The predictable and highly characteristic spectral data of the tert-butyldimethylsilyl protecting groups, in conjunction with the signals from the 2,7-disubstituted naphthalene core, allow for the confident identification and characterization of 2,7-Bis(tert-butyldimethylsilyloxy)naphthalene. This guide provides a solid foundation for researchers to interpret their experimental data, ensuring the integrity of this crucial synthetic intermediate in their research and development endeavors. The combination of NMR, IR, and MS provides a self-validating system for structural elucidation, upholding the principles of scientific rigor.

References

- Woollard, P. M. Gas chromatography mass spectrometry of t-butyldimethylsilyl derivatives of organic acids. Biomedical Mass Spectrometry, 1983, 10(3), 143-154.

- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons, 2006.

- Phillipou, G., Bigham, D. A., & Seamark, R. F. Steroid T-Butyldimethylsilyl Ethers as Derivatives for Mass Fragmentography. Steroids, 1975, 26(4), 516-24.

- SpectraBase. 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol, tert-butyldimethylsilyl ether. Wiley-VCH.

- Kelly, R. W. tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. Analytical Chemistry, 1973, 45(12), 2079-2082.

- Poole, C. F. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. In Gas Chromatography, 2021, pp. 289-317. Humana, New York, NY.

- Harvey, D. J. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 2020, 39(1-2), 105-211.

- Snieckus, V., & Fenk, C. J. 2,7-dimethylnaphthalene. Organic Syntheses, 1988, 66, 101.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515.

- American Chemical Society. Transforming Cellulose for Sustainability: Comprehensive Insights into Modification Approaches and Their Applications. ACS Sustainable Chemistry & Engineering, 2024.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176-2179.

- Organic Syntheses. Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 2023, 100, 145-165.

- Chan, T. H., & Brownbridge, P. Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Journal of the American Chemical Society, 1980, 102(10), 3534-3538.

- Oregon State University. 13C NMR Chemical Shift. OSU Chemistry Department.

- Wikipedia. Silyl ether. Wikipedia, The Free Encyclopedia.

- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010, 29(9), 2176-2179.

- ResearchGate. Calculated and experimental 13 C NMR chemical shifts.

- Gelest, Inc.

- Organic Syntheses. Benzyne. Organic Syntheses, 2023, 100, 145-165.

- Michigan State University. Infrared Spectroscopy. MSU Chemistry Department.

- Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.

- Maslak, P., & Bogdanov, J. Synthesis of 2,7-Bis(fluoromethyl)naphthalene. Molbank, 2008, 2008(3), M567.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Steroid t-butyldimethylsilyl ethers as derivatives for mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

solubility of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene in organic solvents

An In-Depth Technical Guide to the Solubility of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene in Organic Solvents

Introduction

This compound (CAS No. 178161-06-3) is a key intermediate in organic and materials science.[1] It is the silyl ether-protected form of 2,7-Dihydroxynaphthalene, a versatile building block for creating complex molecules and advanced polymers with tailored properties.[1][2] The introduction of the two bulky tert-butyldimethylsilyl (TBDMS) groups fundamentally alters the parent molecule's physicochemical properties, most notably its solubility.

Understanding and predicting the solubility of this compound is paramount for its effective use. Whether for designing a synthetic reaction, developing a purification strategy, or formulating a material, solvent selection is a critical first step that dictates reaction rates, yields, and final product purity. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in chemical principles and supported by procedural evidence from the field of organic synthesis.

Part 1: Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The structure of this compound is a composite of two distinct regions that dictate its interactions with solvents:

-

The Naphthalene Core: A rigid, planar, and aromatic hydrocarbon system. By itself, naphthalene is nonpolar and soluble in many organic solvents.[3][4]

-

The TBDMS Protecting Groups: Two large, sterically hindered tert-butyldimethylsilyl ether groups. These groups are overwhelmingly nonpolar (lipophilic) due to the alkyl chains. The presence of these bulky groups is the dominant factor in the molecule's overall polarity. They effectively shield the polar oxygen atoms, drastically reducing the molecule's ability to engage in hydrogen bonding with protic solvents.

The TBDMS group is specifically chosen in organic synthesis to increase the solubility of polar molecules (like the parent diol) in common organic solvents, facilitating easier handling and purification.[5] Consequently, this compound is expected to be readily soluble in a range of nonpolar and moderately polar aprotic solvents, while exhibiting very poor solubility in highly polar, protic solvents like water.

Part 2: Qualitative Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale & Field Insights |

| Nonpolar Aprotic | Hexanes, Heptane, Toluene | High | The nonpolar nature of these solvents strongly interacts with the bulky, lipophilic TBDMS groups via van der Waals forces. These are primary choices for elution during silica gel chromatography.[5][6][7] |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are effective at dissolving a wide range of organic compounds. DCM is a common alternative to DMF for silylation reactions and is used in chromatography.[8][9] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | High | THF is the standard solvent for reactions involving fluoride-based deprotection of TBDMS ethers, indicating excellent solubility.[8][10] Diethyl ether is also used in chromatographic purification systems with hexanes.[5] |

| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone | High | Ethyl acetate is a common, moderately polar eluent used in combination with hexanes for the chromatographic purification of silyl ethers, confirming high solubility.[5][7] |

| Highly Polar Aprotic | Dimethylformamide (DMF) | High | DMF is the solvent of choice for the Corey protocol, the most common method for forming TBDMS ethers, indicating the product is highly soluble in it.[8] |

| Polar Protic (Alcohols) | Methanol (MeOH), Ethanol (EtOH) | Low to Sparingly Soluble | The large nonpolar character of the molecule outweighs the potential for weak interactions with the alcohol's hydroxyl group. The parent diol is only slightly soluble in methanol, and the silyl groups drastically reduce polarity.[2] |

| Polar Protic (Aqueous) | Water (H₂O) | Insoluble | The molecule is highly nonpolar and lacks the ability to form hydrogen bonds with water. Its precursor, 2,7-Dihydroxynaphthalene, is also insoluble in water.[2] |

Part 3: Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values for a specific application, an experimental determination is necessary. The isothermal equilibrium method is a reliable and straightforward approach.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or small Erlenmeyer flasks with screw caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end.

-

Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation. The presence of residual solid confirms that the solution is saturated.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a pipette or syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial or directly into a volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

-

Concentration Analysis:

-

Determine the mass of the filtered aliquot by weight difference.

-

Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Alternatively, dilute the filtered aliquot to a known volume and determine the concentration using a pre-calibrated HPLC or UV-Vis method.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/L using the formula: S (g/L) = (Mass of dissolved solid in g) / (Volume of solvent aliquot in L)

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 582-17-2,2,7-Dihydroxynaphthalene | lookchem [lookchem.com]

- 3. ukessays.com [ukessays.com]

- 4. scribd.com [scribd.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Guardian of the Diol: A Technical Guide to the Stability and Storage of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene, a key intermediate in organic synthesis, owes its utility to the robust yet strategically labile tert-butyldimethylsilyl (TBDMS) protecting groups. Understanding the factors that govern its stability is paramount for its effective use, ensuring the integrity of experimental outcomes and the preservation of valuable material. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its degradation pathways and offering field-proven protocols for its optimal storage and handling. By synthesizing mechanistic principles with practical advice, this document serves as an essential resource for researchers leveraging this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Role of Silyloxy Protecting Groups

In the multi-step synthesis of complex molecules, the selective masking and subsequent unmasking of reactive functional groups is a fundamental strategy. The hydroxyl groups of 2,7-dihydroxynaphthalene, if left unprotected, would readily react under a variety of conditions, leading to undesired side products. The introduction of the tert-butyldimethylsilyl (TBDMS) groups transforms the diol into this compound, a more stable derivative that can withstand a range of synthetic transformations.

The effectiveness of the TBDMS group lies in its finely tuned stability. It is sufficiently robust to endure numerous reaction conditions, yet it can be cleaved selectively under specific, mild protocols. This strategic lability is a cornerstone of its widespread use in organic chemistry.[1] This guide will delve into the chemical principles that underpin this stability and provide actionable recommendations for preserving the integrity of this compound.

Chemical Stability Profile

The stability of this compound is intrinsically linked to the Si-O-C bonds of the silyl ether moieties. The bulky tert-butyl groups on the silicon atoms provide significant steric hindrance, shielding the silicon-oxygen bond from nucleophilic attack and hydrolysis. This steric protection is the primary reason for the enhanced stability of TBDMS ethers compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.

Susceptibility to Hydrolysis: The Primary Degradation Pathway

The principal degradation pathway for this compound is the cleavage of the silyl ether bonds to regenerate the parent diol, 2,7-dihydroxynaphthalene. This hydrolysis can be catalyzed by acid, base, or fluoride ions.

-

Acid-Catalyzed Hydrolysis: In the presence of protic or Lewis acids, the oxygen atom of the silyl ether can be protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles. While TBDMS ethers are relatively stable in weakly acidic conditions, strong acids will readily cleave them.

-

Base-Catalyzed Hydrolysis: TBDMS ethers exhibit greater stability under basic conditions compared to acidic conditions. However, strong bases can promote the hydrolysis of the Si-O bond, particularly at elevated temperatures.

-

Fluoride-Mediated Cleavage: Fluoride ions have a high affinity for silicon, forming a strong Si-F bond. This strong affinity is the driving force for the highly effective and commonly employed method of TBDMS deprotection using reagents such as tetrabutylammonium fluoride (TBAF).

The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBS < TIPS < TBDPS. This highlights the robust nature of the TBDMS group present in this compound.

Thermal Stability

Sensitivity to Air and Moisture

Given the susceptibility of the silyl ether bonds to hydrolysis, this compound should be considered a moisture-sensitive compound. Exposure to atmospheric moisture, especially over prolonged periods, can lead to gradual degradation. Therefore, handling and storage under anhydrous conditions are crucial.

Recommended Storage Conditions

Proper storage is critical to maintain the purity and reactivity of this compound. The following conditions are recommended based on supplier information and the chemical nature of the compound.[1]

| Parameter | Recommendation | Rationale |

| Temperature | 0-8°C[1] | Refrigeration slows down potential degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque vial | Protects from moisture and light. |

| Location | Cool, dry, well-ventilated area | Ensures a stable storage environment. |

Experimental Protocols for Handling and Storage

Adherence to proper handling techniques is essential to prevent the degradation of this compound.

General Handling Precautions

-

Work in an Inert Atmosphere: Whenever possible, handle the compound in a glovebox or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.

-

Use Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Use anhydrous solvents for preparing solutions.

-

Avoid Contamination: Use clean spatulas and weighing papers. Avoid cross-contamination with acidic or basic reagents.

Protocol for Weighing and Dispensing

This protocol outlines the steps for safely weighing and dispensing the compound while minimizing exposure to the atmosphere.

Caption: Workflow for weighing and dissolving the compound.

Long-Term Storage Protocol

-

Aliquot if Necessary: If frequent use is anticipated, it is advisable to aliquot the bulk material into smaller, single-use vials to avoid repeated exposure of the entire stock to the atmosphere.

-

Inert Gas Blanket: Before sealing, flush the headspace of the vial with a gentle stream of argon or nitrogen.

-

Seal Tightly: Use a high-quality cap with a chemically resistant liner to ensure an airtight seal.

-

Label Clearly: Label the vial with the compound name, date, and any other relevant information.

-

Refrigerate: Store the sealed vial in a refrigerator at 0-8°C.

Logical Workflow for Stability Management

The following diagram illustrates a decision-making process for the effective management of this compound from receipt to use.

Caption: Decision workflow for stability management.

Conclusion

The robust yet strategically cleavable nature of the TBDMS ethers in this compound makes it a valuable tool in synthetic chemistry. Its stability is not absolute and is critically dependent on proper storage and handling. By understanding its susceptibility to hydrolysis and taking precautions to minimize exposure to moisture, acids, bases, and fluoride sources, researchers can ensure the integrity of this important synthetic intermediate. The protocols and guidelines presented in this technical guide provide a framework for maintaining the quality of this compound, thereby contributing to the reliability and success of the synthetic endeavors in which it is employed.

References

-

LookChem. (2017, August 19). 2,7-Dihydroxynaphthalene Safety Data Sheet. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene: Synthesis, Properties, and Applications for the Research Professional

This guide provides a comprehensive technical overview of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene, a versatile silyl ether of 2,7-dihydroxynaphthalene. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its commercial availability, synthesis, chemical properties, and key applications in organic synthesis and materials science.

Introduction: A Key Intermediate in Modern Chemistry

This compound, with the CAS number 178161-06-3, is a valuable derivative of 2,7-dihydroxynaphthalene. The introduction of the bulky tert-butyldimethylsilyl (TBDMS or TBS) protecting groups enhances the solubility and stability of the naphthalene core, making it a highly tractable intermediate in a variety of chemical transformations.[1] Its primary utility lies in its role as a protected diol, allowing for selective reactions at other positions of the naphthalene ring system or in molecules where the naphthalene unit is a substituent. This guide will delve into the practical aspects of sourcing, preparing, and utilizing this important chemical building block.

Commercial Availability and Supplier Information

For researchers requiring immediate access to this compound, several reputable chemical suppliers offer this compound. Sourcing from established vendors ensures quality and reliability for research and development purposes.

| Supplier | Website | Notes |

| Chem-Impex | A well-known supplier of specialty chemicals for research. | |

| BLD Pharm | Offers a range of research chemicals and provides some analytical data upon request.[2] |

It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the silylation of 2,7-dihydroxynaphthalene. This reaction involves the protection of the two hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

Synthetic Protocol

This protocol is based on standard silylation procedures for phenols and diols.

Reaction Scheme:

A schematic of the silylation of 2,7-dihydroxynaphthalene.

Materials:

-

2,7-Dihydroxynaphthalene

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,7-dihydroxynaphthalene (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all the solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (2.2 eq.) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene core, and characteristic signals for the tert-butyl and dimethylsilyl protons of the TBDMS groups. |

| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring and the TBDMS groups. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the compound (C₂₂H₃₆O₂Si₂), which is approximately 388.7 g/mol .[1] |

| IR Spec. | Absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting diol and the appearance of strong Si-O-C stretching bands. |

Applications in Research and Development

The utility of this compound stems from the robust nature of the TBDMS protecting group, which is stable to a wide range of reaction conditions, yet can be selectively removed when desired.

Organic Synthesis

In multi-step organic synthesis, the protection of hydroxyl groups is often a critical step to prevent unwanted side reactions. This compound serves as a key intermediate in the synthesis of more complex molecules where the naphthalene moiety is a core structural element.

Workflow for Deprotection:

General deprotection workflow to regenerate the diol.

The TBDMS groups can be readily cleaved using fluoride-based reagents such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid-pyridine complex. This orthogonality allows for the selective deprotection of the silyl ethers in the presence of other protecting groups that are sensitive to acidic or basic conditions. While specific examples in the synthesis of named bioactive molecules are not prevalent in readily accessible literature, its structural motif is relevant in the design of novel organic materials and pharmaceutical intermediates.[1]

Materials Science

The rigid and planar structure of the naphthalene core makes it an attractive building block for the synthesis of advanced polymers and organic electronic materials. Silylated derivatives like this compound can be used as monomers in polymerization reactions after conversion to other functional groups. The silyl groups can also enhance the processability and solubility of the resulting polymers. Naphthalene diimide (NDI) based organic semiconductors are a significant area of research in organic electronics, and derivatives of dihydroxynaphthalenes are key precursors.[3][4][5]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before handling.[1] In its absence, the safety precautions for the parent compound, naphthalene, and other related silyl ethers should be considered as a baseline.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

For more detailed information, refer to the SDS of naphthalene and tert-butyldimethylsilyl chloride.[6]

Conclusion

This compound is a valuable and versatile intermediate for researchers in organic synthesis and materials science. Its commercial availability and straightforward synthesis make it an accessible tool for the construction of complex molecules and novel materials. By understanding its properties and applications, researchers can effectively leverage this compound to advance their scientific endeavors.

References

-

LookChem. Cas 582-17-2, 2,7-Dihydroxynaphthalene. [Link]

-

Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI) Fluoride Exchange and Thiol-Michael Addition. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. [Link]

-

NIH National Center for Biotechnology Information. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. [Link]

-

ResearchGate. One-Pot Synthesis of Core-Expanded Naphthalene Diimides: Enabling N-Substituent Modulation for Diverse n-Type Organic Materials. [Link]

-

Journal of Materials Chemistry C. Disclosing the molecular structure and dynamics of naphthalene diimide based organic semiconductors in the solid state. [Link]

-

Organic Syntheses. Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. [Link]

-

ResearchGate. Synthesis of 2,7-Bis(fluoromethyl)naphthalene. [Link]

-

The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. Blog Post. [Link]

-

Organic Syntheses. Discussion Addendum for: [3 + 4] Annulation Using a [ß-(Trimethylsilyl) acryloyl]silane and the Lithium Enolate of an a,ß-Unsaturated Methyl Ketone. [Link]

-

NIH National Center for Biotechnology Information. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n-type Organic Thin Film Transistors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 178161-06-3|this compound|BLD Pharm [bldpharm.com]

- 3. Disclosing the molecular structure and dynamics of naphthalene diimide based organic semiconductors in the solid state - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

molecular structure and conformation of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene

An In-Depth Technical Guide: Molecular Structure and Conformation of 2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a disubstituted naphthalene derivative featuring bulky tert-butyldimethylsilyl (TBDMS) ether groups at the 2 and 7 positions. Its molecular formula is C₂₂H₃₆O₂Si₂.[1] This compound serves as a valuable intermediate and building block in both synthetic organic chemistry and materials science.[1] In synthesis, the TBDMS groups act as robust protecting groups for the hydroxyl functionalities of 2,7-dihydroxynaphthalene, allowing for selective reactions at other positions of the naphthalene core.[1] The inherent properties of the 2,7-disubstituted naphthalene scaffold—rigidity, planarity, and unique electronic characteristics—make it a sought-after component in the design of advanced polymers, organic light-emitting diodes (OLEDs), and other functional materials.[1]

This guide provides a detailed examination of the molecular architecture of this compound, with a particular focus on its conformational dynamics, which are dictated by the significant steric influence of the silyl ether substituents. We will explore its synthesis, structural characterization through spectroscopic methods, and the causal relationships between its structure and its utility in various scientific fields.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data provides a quantitative foundation for its handling and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 178161-06-3 | [1] |

| Molecular Formula | C₂₂H₃₆O₂Si₂ | [1] |

| Molecular Weight | 388.7 g/mol | [1] |

| MDL Number | MFCD03844628 | [1] |

| PubChem ID | 15185640 | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis Protocol: Silylation of 2,7-Dihydroxynaphthalene

The synthesis of this compound is typically achieved via a standard silylation reaction. This process involves the protection of the two hydroxyl groups of 2,7-dihydroxynaphthalene using an appropriate silylating agent.

Causality of Reagent Selection:

-

2,7-Dihydroxynaphthalene: The starting aromatic diol precursor.

-

tert-Butyldimethylsilyl Chloride (TBDMS-Cl): The silylating agent. It is chosen for its ability to form a TBDMS ether that is stable to a wide range of reaction conditions but can be selectively removed when desired.[2]

-

Imidazole or Triethylamine: A weak base that serves two critical functions: it deprotonates the phenolic hydroxyl groups, converting them into more nucleophilic phenolates, and it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[3]

-

Dichloromethane (DCM) or Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction without interfering.[3][4]

Step-by-Step Experimental Protocol

-

Preparation: To a dry, nitrogen-flushed round-bottomed flask, add 2,7-dihydroxynaphthalene (1.0 eq) and imidazole (2.5 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Silylation: Slowly add a solution of tert-butyldimethylsilyl chloride (2.2-2.4 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Molecular Structure and Conformational Analysis

While a definitive single-crystal X-ray structure for this compound is not publicly available, its molecular geometry and conformational preferences can be reliably inferred from the analysis of related structures and fundamental principles of steric hindrance.

Core Naphthalene Structure: The central feature is the naphthalene ring system, which is inherently aromatic and planar.[5][6] The substitution pattern at the 2 and 7 positions places the silyloxy groups symmetrically on opposite rings, pointing away from the molecule's center.

Conformational Freedom: The primary degrees of conformational freedom are the rotations around the C(aryl)-O and O-Si single bonds. The orientation of the two bulky TBDMS groups relative to the naphthalene plane is the most critical factor determining the molecule's overall shape and energy.

Steric Hindrance: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[7][8] Its large size creates significant steric repulsion with neighboring atoms. In this molecule, the primary steric interactions are:

-

Inter-group Repulsion: Repulsion between the two large TBDMS groups.

-

Intra-group Repulsion: Repulsion between the tert-butyl group and the two methyl groups on the same silicon atom.

-

Group-Ring Repulsion: Repulsion between the TBDMS groups and the adjacent hydrogen atoms on the naphthalene ring (specifically H1, H3, H6, and H8).

Predicted Low-Energy Conformation: To minimize these steric clashes, the molecule is expected to adopt a conformation where:

-

The two TBDMS groups are oriented in an anti-periplanar fashion, placing them on opposite sides of the naphthalene plane to maximize their separation.

-

The rotation around the C(aryl)-O bonds is adjusted to move the silicon atoms and their bulky substituents away from the peri-hydrogens (H1 and H8).

-

The rotation around the O-Si bonds is likely to be staggered to minimize eclipsing interactions between the tert-butyl and methyl groups.

This conformational locking has significant implications for how the molecule packs in the solid state and how it interacts with other molecules in solution.[9][10]

Conformational Dynamics Diagram

Caption: Factors governing the conformational preference.

Spectroscopic Characterization and Structural Verification

The identity and purity of this compound are confirmed using a combination of standard spectroscopic techniques. The molecule's C₂ᵥ symmetry simplifies its expected NMR spectra.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region: Three distinct signals are expected due to symmetry: a doublet for H4/H5, a doublet of doublets for H3/H6, and a singlet (or narrow doublet) for H1/H8. Aliphatic Region: Two sharp singlets are expected in the upfield region (~0-1 ppm): one integrating to 18H for the protons of the two tert-butyl groups, and another integrating to 12H for the protons of the four silicon-methyl groups.[11][12] |

| ¹³C NMR | Aromatic Region: Six signals are expected: four for the protonated carbons (CH) and two for the quaternary carbons (C2/C7 and the bridgehead carbons C9/C10). Aliphatic Region: Signals corresponding to the methyl carbons, the quaternary carbon of the tert-butyl group, and the silicon-methyl carbons. The prediction of exact chemical shifts can be aided by computational methods and comparison with known 2,7-disubstituted naphthalenes.[13] |